molecular formula C18H8Cl6 B13776847 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene CAS No. 95385-87-8

1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene

Cat. No.: B13776847
CAS No.: 95385-87-8
M. Wt: 437.0 g/mol
InChI Key: MEKUYAYRRBEQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is a complex organic compound characterized by its multiple chlorine substitutions on a benzene ring. This compound is part of a broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene typically involves multiple steps of chlorination and substitution reactions. One common method starts with the chlorination of benzene derivatives under controlled conditions using chlorine gas or other chlorinating agents . The reaction conditions often require catalysts and specific temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, often conducted in specialized reactors to handle the corrosive nature of chlorine gas. The process is optimized to maximize yield and purity while minimizing by-products and waste .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene involves its interaction with cellular components, particularly through binding to the aryl hydrocarbon receptor (AhR). This binding can disrupt normal cellular functions by altering gene transcription, leading to the induction of various enzymes, including those in the cytochrome P450 family . These interactions can result in oxidative stress and other cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene is unique due to its specific pattern of chlorine substitutions, which confer distinct chemical properties and reactivity. Its stability and persistence make it a valuable compound for studying environmental behavior and toxicology .

Properties

CAS No.

95385-87-8

Molecular Formula

C18H8Cl6

Molecular Weight

437.0 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)-6-phenylbenzene

InChI

InChI=1S/C18H8Cl6/c19-11-8-4-7-10(14(11)20)13-12(9-5-2-1-3-6-9)15(21)17(23)18(24)16(13)22/h1-8H

InChI Key

MEKUYAYRRBEQOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.